Holmium nitride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanylidyneholmium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJUSDIPBWHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ho] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314878 | |
| Record name | Holmium nitride (HoN) | |
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Molecular Weight |
178.937 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or black powder; [MSDSonline] | |
| Record name | Holmium nitride | |
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CAS No. |
12029-81-1 | |
| Record name | Holmium nitride (HoN) | |
| Source | CAS Common Chemistry | |
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| Record name | Holmium nitride (HoN) | |
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| Record name | Holmium nitride (HoN) | |
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| Record name | Holmium nitride (HoN) | |
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| Record name | Holmium nitride | |
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Synthesis Methodologies and Growth Mechanisms of Holmium Nitride
Bulk Synthesis Techniques for Holmium Nitride
Bulk synthesis of this compound involves several methods designed to produce the compound in powdered or nanocrystalline forms. These techniques are foundational for creating the raw materials needed for subsequent processing or for studying the intrinsic properties of HoN.
Plasma Arc Discharge Synthesis of this compound Nanocrystallites
A commercially viable method for synthesizing this compound (HoN) nanocrystallites is the plasma arc discharge technique. researchgate.net This process utilizes an electric arc to evaporate a holmium source material in a controlled atmosphere. uni-due.de The arc, which is a high-current, low-voltage electrical discharge (typically 10-200 A and 5-30 V), generates a high-temperature plasma. uni-due.de This plasma is capable of evaporating the anode, which in this case would be composed of holmium. uni-due.de
In the synthesis of HoN, a mixture of nitrogen and argon gas is used. researchgate.net Nitrogen gas serves a dual purpose; it acts as a reactive agent and is the source of excited nitrogen molecules and ions necessary for the formation of the HoN phase. researchgate.net The ratio of argon to nitrogen is a critical parameter that must be systematically varied to produce a single phase of HoN with minimal impurities. researchgate.net The process involves igniting an arc between two electrodes, where one is the holmium metal, in the presence of the nitrogen-argon gas mixture. researchgate.net The evaporated holmium reacts with the ionized nitrogen in the plasma to form HoN nanoparticles. researchgate.netuni-due.de
This method has been successfully used to produce HoN nanoparticles with a narrow size distribution, averaging around 20 nm. researchgate.net The resulting nanocrystallites have demonstrated significant magnetocaloric properties, making them suitable for applications such as magnetic refrigerants for hydrogen liquefaction. researchgate.net
| Parameter | Description | Source |
| Technique | Plasma Arc Discharge | researchgate.net |
| Starting Material | Holmium metal | uni-due.de |
| Reactive Gas | Nitrogen (N₂) | researchgate.net |
| Inert Gas | Argon (Ar) | researchgate.net |
| Product | This compound (HoN) nanocrystallites | researchgate.net |
| Key Process | Evaporation of HoN in a nitrogen-argon plasma | researchgate.netuni-due.de |
Solid-State Reaction Routes for this compound Formation
Solid-state reaction is a conventional and widely used method for the synthesis of various ceramic powders, including nitrides. sut.ac.th This technique involves the direct reaction of a mixture of solid reactants in powder form at high temperatures, typically ranging from 500-2000°C. sut.ac.th For the formation of this compound, this would involve reacting holmium metal or a holmium compound (like holmium oxide) with a nitrogen source under specific conditions. The high temperatures are necessary to overcome the lattice energy of the reactants, allowing for the diffusion of ions and the formation of new chemical bonds to create a thermodynamically stable product. sut.ac.th
A general approach for solid-state synthesis is often described as "shake and bake," which involves thoroughly mixing the powdered reactants, pressing them into pellets to ensure intimate contact, and then heating them for an extended period. sut.ac.th The driving force for the reaction is the difference in the free energies of formation between the products and the reactants. sut.ac.th
In the context of nitride synthesis, a two-step heating process can be beneficial. nih.gov An initial low-temperature step (e.g., 300–450 °C) can promote the nucleation of the nitride phase, followed by a higher-temperature annealing step (e.g., 800–900 °C) to encourage the growth of crystalline domains. nih.gov Heating directly to high temperatures can sometimes lead to the decomposition of precursors or intermediate phases. nih.gov
| Parameter | Description | Source |
| Reactants | Solid holmium source (e.g., Ho metal, Ho₂O₃) and a nitrogen source | sut.ac.th |
| Temperature | High temperatures (500-2000°C), potentially in a two-step process | sut.ac.thnih.gov |
| Process | Direct reaction of mixed powders, often pelletized | sut.ac.th |
| Driving Force | Gibbs free energy difference between products and reactants | sut.ac.th |
| Product | Crystalline this compound (HoN) | nih.gov |
Microwave-Assisted Sol-Gel Methods for this compound Particles
The microwave-assisted sol-gel method presents a novel route for the synthesis of this compound particles. researchgate.net This technique offers advantages such as rapid and homogeneous heating, which can lead to shorter reaction times and improved product uniformity. mdpi.comrhhz.net The synthesis of HoN particles via this method is typically carried out through a two-step heat treatment process in a nitrogen atmosphere. researchgate.net
The process begins with the formation of a gel-type intermediate, which is then subjected to microwave irradiation. researchgate.net This microwave treatment facilitates the conversion of the gel into the final HoN particles. researchgate.net The sol-gel process itself provides a way to achieve a high degree of homogeneity in the precursor mixture at a molecular level, which is beneficial for forming a pure product phase. While the specifics for HoN involve a gel intermediate heat-treated in nitrogen, the general principle of microwave-assisted sol-gel involves using a solvent, a metal precursor, and a catalyst, with microwave energy accelerating the gelation and subsequent conversion. mdpi.comrhhz.net X-ray diffraction analysis of HoN particles synthesized by this method has confirmed the formation of the crystallographic structure of HoN. researchgate.net
| Step | Description | Source |
| 1. Gel Formation | A gel-type intermediate containing holmium is prepared. | researchgate.net |
| 2. Microwave-Assisted Heat Treatment | The gel is heat-treated in a nitrogen (N₂) atmosphere with microwave irradiation. | researchgate.net |
| Result | Formation of this compound (HoN) particles with the correct crystallographic structure. | researchgate.net |
Hydride-Ammonia Reaction Pathways and Reactivity Limitations for this compound
The reaction between lanthanide hydrides and ammonia (B1221849) is a known pathway for the synthesis of lanthanide nitrides. rsc.org Lanthanide hydrides are reactive towards σ-bond metathesis with a variety of H-E reagents, including ammonia (NH₃). rsc.org The mechanism for this reaction proceeds through a four-centered transition state, resulting in the formation of the lanthanide nitride and the release of hydrogen gas (H₂). rsc.org
However, there are reactivity limitations to consider. The synthesis of nitrides often requires careful control of reaction conditions to prevent the formation of undesired byproducts or to overcome the stability of the reactants. In solid-state reactions, diffusion is often the rate-limiting step, which can be slow. sut.ac.th To access more nitrogen-rich phases, reactions may need to be carried out at lower temperatures to prevent the thermodynamically favorable formation of dinitrogen (N₂) gas. nih.gov
For instance, the synthesis of some ternary nitrides requires a low-temperature step to facilitate solid-state diffusion below the product's decomposition temperature. nih.gov While not specific to HoN, studies on other metal nitrides show that the reaction of metal hydrides or other precursors with ammonia can be a viable but sometimes challenging route, requiring optimization of temperature and reaction time to achieve a pure product. rsc.orgresearchgate.net The reactivity of the hydride itself can also be a factor, with hydrogenolysis of lanthanide alkyls being a primary route to form the necessary hydride precursors. rsc.org
Thin Film Deposition Strategies for this compound
For applications in electronics and spintronics, the growth of high-quality thin films of this compound is essential. Thin film deposition techniques allow for the growth of HoN with controlled thickness, orientation, and purity on a substrate.
Molecular Beam Epitaxy (MBE) for Epitaxial this compound Films
Molecular beam epitaxy (MBE) is a sophisticated thin-film deposition technique that enables the growth of high-purity, single-crystal (epitaxial) layers on a suitable substrate. nffa.euwikipedia.org The process takes place in an ultra-high vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr), which ensures the high purity of the resulting films. wikipedia.org In MBE, thermal beams of atoms or molecules are directed towards a heated substrate, where they deposit and form an epitaxial layer. nffa.eu The growth rates are typically very slow, on the order of one monolayer per second, allowing for precise control over the film thickness at the atomic level. nffa.eu
For the growth of HoN thin films, holmium is thermally evaporated from an effusion cell in an atmosphere of molecular nitrogen. aps.org A key advantage for HoN synthesis is that holmium reacts directly with molecular nitrogen (N₂), which simplifies the process by avoiding the need for more reactive and potentially contaminating nitrogen sources like plasma or ion sources. aps.org
The choice of substrate is crucial for achieving epitaxial growth. HoN films have been successfully grown on substrates such as Magnesium Oxide (MgO) (100) and Lanthanum Aluminate (LaAlO₃) (100). aps.org The lattice mismatch between the HoN film and the substrate influences the quality of the film. For example, MgO has a lattice mismatch of about -7.2% with HoN, while LaAlO₃ has a mismatch of -9.1% (when considering a 45° rotation of the cubic lattice). aps.org Careful control over growth parameters such as substrate temperature, growth rate, and nitrogen pressure is essential to obtain high-quality epitaxial films with minimal defects. aps.org
| Parameter | Value/Description | Source |
| Deposition Technique | Molecular Beam Epitaxy (MBE) | aps.org |
| Vacuum Level | Ultra-high vacuum (UHV) | wikipedia.orgaps.org |
| Holmium Source | Thermal evaporation from effusion cell | aps.org |
| Nitrogen Source | Molecular nitrogen (N₂) gas | aps.org |
| Substrates | MgO (100), LaAlO₃ (100) | aps.org |
| Growth Characteristics | Slow growth rate, low temperatures, moderate nitrogen pressures for high-quality epitaxial films. | aps.org |
Ion-Assisted Deposition (IAD) Techniques for this compound Thin Films
Ion-assisted deposition (IAD) is a prominent technique for the growth of this compound thin films. mq.edu.au This physical vapor deposition (PVD) method combines material evaporation with concurrent ion beam bombardment of the substrate and the growing film. wikipedia.orgkorvustech.comsemicore.com The use of an ion source provides independent control over crucial deposition parameters like ion energy, temperature, and the arrival rate of atomic species. wikipedia.orgkorvustech.com This control is instrumental in manipulating the properties of the resulting thin film. korvustech.com
In the context of HoN synthesis, IAD offers several advantages. It facilitates the growth of dense and well-adhered films by adding energy to the outermost atomic layers during formation, which can influence the microstructure's hardness and density. mq.edu.ausemicore.com This technique is particularly useful for creating a gradual transition between the substrate and the film, which enhances the durability of the bond. wikipedia.org For rare-earth nitrides like HoN, which can be sensitive to oxidation, the controlled environment of IAD is beneficial. researchgate.net While holmium can react with molecular nitrogen directly, bypassing the need for more reactive nitrogen sources that could introduce contaminants, the energetic ion bombardment in IAD can further enhance the film quality. researchgate.netaps.org
Optimization of Growth Parameters in this compound Thin Film Deposition
The quality of this compound thin films is highly dependent on the precise control of various growth parameters. Systematic studies have been conducted to investigate the influence of these parameters on the final properties of the film. mq.edu.auaps.org Key parameters that are optimized during the deposition process include substrate temperature, nitrogen partial pressure, deposition rate, and sample thickness. mq.edu.auresearchgate.net
Substrate Temperature: The temperature of the substrate during deposition plays a critical role in the crystallinity and microstructure of the HoN film. aps.org Annealing the substrates at high temperatures (e.g., 500–600 °C) prior to deposition is a common practice to ensure a clean and well-ordered surface for epitaxial growth. aps.org The substrate temperature during the growth process itself is varied to find the optimal conditions for forming well-ordered, stoichiometric films. aps.orgresearchgate.net For instance, studies on similar rare-earth nitrides like SmN have shown that carefully tuning the substrate temperature is essential to control the nitrogen content and the resulting electronic structure. researchgate.net
Nitrogen Partial Pressure: The partial pressure of molecular nitrogen (N₂) in the deposition chamber directly influences the nitrogen stoichiometry of the HoN film. aps.orgresearchgate.net By systematically varying the nitrogen partial pressure, researchers can tune the nitrogen content in the samples. aps.org This is crucial because the nitrogen-to-metal ratio determines the phase composition, crystal structure, and ultimately the electronic and magnetic properties of the nitride film. csic.es
Deposition Rate: The rate at which the holmium material is evaporated and deposited onto the substrate is another important parameter. mq.edu.au A slow and controlled deposition rate, often on the order of angstroms per minute, is typically used to promote the formation of high-quality, epitaxial films. aps.org
The optimization of these parameters is often guided by in-situ characterization techniques such as reflection high-energy electron diffraction (RHEED) to monitor the crystallinity of the film during growth, and ex-situ techniques like X-ray photoelectron spectroscopy (XPS) to determine the chemical composition and bonding states. aps.org
| Parameter | Typical Range/Value | Influence on HoN Thin Film Properties |
| Substrate Temperature | 500-600 °C (pre-annealing); Varied during growth | Affects crystallinity, microstructure, and nitrogen content. aps.orgresearchgate.net |
| Nitrogen Partial Pressure | Varied (e.g., 1x10⁻⁶ to 1x10⁻⁵ mbar) | Controls nitrogen stoichiometry and phase purity. aps.orgresearchgate.netcsic.es |
| Deposition Rate | ~1 Å/min | Influences the formation of epitaxial and well-ordered films. mq.edu.auaps.org |
| Sample Thickness | Controlled by growth time | Can impact overall physical properties. mq.edu.auaps.org |
Challenges and Advancements in Stoichiometry Control and Oxidation Resistance in this compound Thin Film Growth
A significant challenge in the synthesis of high-quality rare-earth nitride thin films, including this compound, is the precise control of stoichiometry and the prevention of oxidation. researchgate.net Rare-earth nitrides are known to be highly susceptible to oxidation when exposed to air, which can alter their properties. researchgate.net
Stoichiometry Control: Achieving the desired 1:1 atomic ratio of holmium to nitrogen is crucial for obtaining the intrinsic properties of HoN. Deviations from this stoichiometry, such as nitrogen vacancies, can significantly impact the material's electronic and magnetic characteristics. researchgate.net As discussed previously, the careful control of growth parameters like nitrogen partial pressure and substrate temperature is the primary method to tune the nitrogen content. aps.orgresearchgate.net Techniques like X-ray photoelectron spectroscopy (XPS) are vital for analyzing the elemental composition and confirming the stoichiometry of the grown films. aps.orgresearchgate.net
Oxidation Resistance: The high reactivity of rare-earth nitrides with oxygen necessitates strategies to prevent oxidation both during and after the growth process. researchgate.net Growing the films in an ultra-high vacuum (UHV) environment minimizes exposure to oxygen during deposition. aps.org A common and effective strategy to protect the films from post-growth oxidation is the use of a capping layer. researchgate.net Materials like gallium nitride (GaN) and aluminum nitride (AlN) have been successfully used to protect rare-earth nitride films, allowing for reliable ex-situ characterization of their as-deposited properties. researchgate.net Ion beam analysis has shown that these capping layers can effectively prevent oxidation for extended periods. researchgate.net Furthermore, studies on other nitride systems have demonstrated that increasing the nitrogen content in the film can enhance its resistance to oxidation. rsc.org
| Challenge | Advancement/Mitigation Strategy |
| Stoichiometry Control | Precise tuning of nitrogen partial pressure and substrate temperature during growth. aps.orgresearchgate.net Characterization with XPS to verify composition. aps.orgresearchgate.net |
| Oxidation Resistance | Growth in ultra-high vacuum (UHV) environments. aps.org Use of protective capping layers such as GaN or AlN. researchgate.net Increasing nitrogen content in the film. rsc.org |
Synthesis of Novel Holmium-Containing Nitride Architectures
Beyond thin films, research has expanded into the synthesis of more complex and novel architectures incorporating holmium and nitrogen, opening up new avenues for materials with tailored properties.
Holmium-Based Mixed-Metal Nitride Clusterfullerenes Synthesis
A fascinating area of research is the synthesis of endohedral metallofullerenes, where a metal cluster is encapsulated within a fullerene cage. Holmium-based mixed-metal nitride clusterfullerenes, such as HoₓSc₃₋ₓN@C₈₀ (where x=1, 2), have been successfully synthesized. nih.gov
The primary synthesis method for these complex molecules is the Krätschmer-Huffman arc-discharge method. researchgate.netdb-thueringen.de This involves vaporizing graphite (B72142) rods that have been packed with a mixture of the desired metals (holmium and scandium oxides) and a nitrogen source, often melamine, in a reactive gas atmosphere. nih.govresearchgate.net The resulting soot contains a variety of fullerenes and endohedral metallofullerenes.
The isolation and purification of the specific holmium-based mixed-metal nitride clusterfullerenes from the complex product mixture is a significant challenge. This is achieved through a multi-step high-performance liquid chromatography (HPLC) process. nih.govdb-thueringen.de The isolated compounds are then characterized using a suite of techniques including laser-desorption time-of-flight (LD-TOF) mass spectrometry, UV-Vis-NIR spectroscopy, and NMR spectroscopy to confirm their structure and properties. nih.govresearchgate.net The encapsulation of the HoₓSc₃₋ₓN cluster within the C₈₀ fullerene cage has been shown to influence the electronic and vibrational properties of the molecule. nih.gov
Integration of Holmium in Other Nitride Systems
Holmium has also been successfully integrated as a dopant into other nitride host materials to create novel functional materials, particularly for optical applications.
Amorphous AlN:Holmium Phosphors: Thin films of amorphous aluminum nitride (AlN) doped with holmium have been synthesized, primarily through reactive sputtering techniques. researchgate.net In this process, an aluminum target is sputtered in a nitrogen atmosphere at low temperatures (e.g., liquid nitrogen temperature) to form the amorphous AlN film, while holmium is co-deposited. researchgate.net These Ho-doped AlN films exhibit cathodoluminescence, with a particularly intense emission in the green region of the visible spectrum (at 549 nm), making them promising for display and lighting applications. researchgate.netresearchgate.net Further enhancement of this luminescence has been achieved by co-doping with gadolinium (Gd). researchgate.netresearchgate.net
Holmium-Doped g-C₃N₄: Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has been doped with holmium to enhance its photocatalytic activity. nih.govresearchgate.net The synthesis is typically achieved through a one-pot method where a precursor for g-C₃N₄, such as urea (B33335), is heated with a holmium source. nih.govresearchgate.net The incorporation of holmium into the g-C₃N₄ structure has been shown to improve its visible light absorption and photocatalytic efficiency for the degradation of organic pollutants. nih.govresearchgate.netdntb.gov.ua For instance, a 0.2 mmol doping of holmium in g-C₃N₄ resulted in a twofold increase in photocatalytic activity compared to the pure material. nih.govresearchgate.netdntb.gov.ua In a similar approach, holmium aluminum garnet (HoAG) has been combined with g-C₃N₄ to create a nanocomposite with enhanced visible-light-driven photocatalytic capabilities. sci-hub.seresearchgate.net
Advanced Characterization Techniques in Holmium Nitride Research
Spectroscopic Analysis of Electronic and Chemical States
Spectroscopic techniques are central to understanding the fundamental properties of holmium nitride. By probing the interactions of photons and electrons with the material, researchers can map out its electronic structure, identify chemical states, and characterize its optical response.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of materials. nih.govholmarc.com In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. oxinst.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. nih.govwgtn.ac.nz This allows for the identification of chemical bonds and the calculation of stoichiometric ratios in thin films. nih.gov XAS, on the other hand, involves tuning the X-ray energy through the absorption edge of a specific element. holmarc.com The resulting spectrum, which includes the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, reveals information about the unoccupied electronic states, formal oxidation state, and the local coordination environment of the absorbing atom. wgtn.ac.nz
While specific XAS and XPS studies dedicated solely to this compound are not extensively documented in the provided search results, the principles of these techniques are widely applied to other nitride materials, such as aluminum nitride (AlN), gallium nitride (GaN), and other rare-earth nitrides. bu.edunih.gov For instance, in the study of AlN films, XPS has been used to identify the Al-N bonding environment and quantify oxygen impurities. bu.edu The Al 2p peak for AlN is typically observed around 73.5 eV, while the N 1s peak is found at approximately 396.4 eV. bu.edu The presence of oxygen can lead to the formation of Al-O bonds, which appear at higher binding energies. bu.edu
For this compound, XPS would be invaluable for determining the Ho:N stoichiometry, identifying the presence of surface oxides (e.g., Ho₂O₃) or oxynitrides, and probing the chemical state of holmium, which is expected to be primarily Ho³⁺. XAS at the holmium L-edges or the nitrogen K-edge would provide complementary information on the local atomic structure and the unoccupied density of states. In studies of other rare-earth nitrides, these techniques are part of a broader suite of spectroscopic methods used to understand their electronic structure. nih.gov
Table 1: Representative XPS Binding Energies for Nitride Compounds
| Compound | Element and Orbital | Binding Energy (eV) |
|---|---|---|
| Aluminum Nitride (AlN) | Al 2p | 73.5 |
| N 1s | 396.4 | |
| This compound (HoN) (Expected) | Ho 4f | Characteristic of Ho³⁺ |
Note: The binding energies for HoN are estimated based on typical values for rare-earth nitrides and would require experimental verification.
Soft X-ray Emission Spectroscopy (SXES) is a powerful technique for probing the element- and site-specific partial density of states (DOS) of a material. nih.gov In SXES, a core-level electron is excited, and the subsequent decay of a valence electron to fill the core hole results in the emission of a soft X-ray photon. The energy of the emitted photon corresponds to the energy difference between the valence and core levels, providing a direct measure of the occupied valence band structure. nih.gov The use of tunable synchrotron radiation for excitation allows for resonant inelastic X-ray scattering (RIXS), which can provide even more detailed information about electronic excitations. miamioh.edu
While specific SXES studies on this compound are not detailed in the provided search results, the technique is highly applicable to the study of rare-earth nitrides in general. miamioh.edu For these materials, SXES can provide unique and complementary information on the energy position, splitting, and degree of hybridization of the occupied 4f-states with other electronic states. miamioh.edu This is particularly important for understanding the role of the strongly correlated 4f electrons in the electronic and magnetic properties of HoN. By tuning the incident photon energy to the M-edges of holmium, for example, one could selectively probe the Ho 4f electronic states.
Ultraviolet-visible-near-infrared (UV/Vis/NIR) absorption spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy are optical techniques that probe the electronic and vibrational properties of materials.
UV/Vis/NIR spectroscopy measures the absorption of light in the ultraviolet, visible, and near-infrared regions, providing information about electronic transitions and the optical band gap of a material. For this compound thin films, an optical gap of 1.48 eV has been experimentally observed. miamioh.edu This positions HoN as a semiconductor, a property that is critical for potential electronic and optoelectronic applications. miamioh.edu The UV/Vis/NIR spectra of holmium-containing compounds, such as holmium nitrate (B79036), show characteristic sharp absorption bands due to the intra-4f electronic transitions of the Ho³⁺ ion. aps.org
FTIR spectroscopy probes the vibrational modes of a material by measuring the absorption of infrared radiation. In the context of nitrides, FTIR is often used to identify the bonding between the metal and nitrogen atoms, as well as to detect impurities such as hydrogen. For this compound, one would expect to observe vibrational modes associated with the Ho-N bond.
Raman spectroscopy is an inelastic light scattering technique that also provides information about the vibrational modes of a material. nih.gov Although the rocksalt structure of HoN has no first-order Raman active modes, disorder or defects can lead to the observation of a Raman spectrum that reflects the phonon density of states. nih.gov Studies on other rare-earth nitrides like SmN, GdN, and DyN show a main spectral line corresponding to the longitudinal optical (LO) phonon modes at the L-point of the Brillouin zone. nih.gov The frequency of this mode tends to increase across the rare-earth nitride series with decreasing lattice constant. nih.gov For holmium-based mixed-metal nitride clusterfullerenes (HoₓSc₃₋ₓN@C₈₀), Raman spectroscopy has been used to characterize the vibrational properties of the fullerene cage, which are influenced by the encapsulated metal nitride cluster. nih.gov
Table 2: Optical and Vibrational Properties of this compound and Related Compounds
| Technique | Material | Key Finding | Value |
|---|---|---|---|
| UV/Vis/NIR Spectroscopy | HoN thin film | Optical Band Gap | 1.48 eV miamioh.edu |
| Raman Spectroscopy | Rare-Earth Nitrides (general) | Main Spectral Feature | Disorder-induced LO(L) mode nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. While NMR studies on bulk this compound are challenging due to its paramagnetic nature, which can lead to significant line broadening, specialized NMR techniques can be applied to materials containing holmium.
A notable example is the study of holmium-based mixed-metal nitride clusterfullerenes, such as HoₓSc₃₋ₓN@C₈₀. nih.gov In this research, ¹³C NMR spectroscopy was successfully used to study the paramagnetic HoSc₂N@C₈₀ and Ho₂ScN@C₈₀. nih.gov Despite the presence of the paramagnetic Ho³⁺ ion, the high symmetry of the I(h)-C₈₀ fullerene cage allowed for the resolution of the ¹³C NMR signals, confirming the cage's structure. nih.gov
Furthermore, ⁴⁵Sc NMR studies were performed on the HoSc₂N@C₈₀ isomers. nih.gov These studies revealed a temperature-dependent chemical shift in the temperature range of 268–308 K, providing insights into the electronic interactions between the encapsulated holmium-scandium nitride cluster and the fullerene cage. nih.gov The dynamics of trimetallic nitride clusters within fullerene cages have also been investigated using ¹⁴N and ⁴⁵Sc NMR, showing that the motional barrier of the cluster is related to its size. miamioh.edu
Table 3: NMR Studies on Holmium-Containing Nitride Clusterfullerenes
| Technique | Material | Key Observation |
|---|---|---|
| ¹³C NMR | HoₓSc₃₋ₓN@C₈₀ (I; x=1, 2) | Confirmation of I(h)-symmetric cage structure despite paramagnetism. nih.gov |
Cathodoluminescence (CL) and Photoluminescence (PL) are two important techniques for studying the optical emission properties of semiconductor materials. In PL, a laser is used to excite electrons from the valence band to the conduction band, and the light emitted upon their radiative recombination is analyzed. aps.org CL is a similar technique, but the excitation is achieved using a high-energy electron beam. miamioh.edu This allows for higher spatial resolution and the ability to excite a wider range of electronic transitions. miamioh.edu
While specific CL and PL studies on this compound are not extensively reported in the provided search results, these techniques are widely used to characterize other nitride semiconductors like GaN and its alloys. nih.govaps.org For these materials, PL and CL are used to determine the band gap energy, identify defect-related emission bands, and assess material quality. nih.gov For example, in Mg-doped GaN, a blue luminescence peak is associated with the Mg acceptor, while a UV luminescence peak has been linked to Mg-H complexes.
Given that HoN is a semiconductor with a reported optical gap of 1.48 eV, both PL and CL would be highly valuable for its characterization. miamioh.edu These techniques could be used to:
Confirm the band-edge emission corresponding to the optical gap.
Identify any mid-gap states arising from defects, such as nitrogen vacancies, which are common in rare-earth nitrides.
Map the spatial homogeneity of the optical properties of HoN thin films.
Study the characteristic sharp emission lines that may arise from intra-4f transitions of the Ho³⁺ ions, similar to what is observed in erbium-doped materials. bu.edu
Diffuse Reflectance Spectroscopy (DRS) is a technique used to measure the optical properties of opaque or highly scattering materials, such as powders or rough thin films. holmarc.com In DRS, the sample is illuminated with light over a range of wavelengths, and the diffusely reflected light is collected and analyzed. holmarc.com The resulting spectrum can be related to the material's absorption and scattering properties. By applying the Kubelka-Munk theory, the DRS spectrum can be converted into an equivalent absorption spectrum, from which the optical band gap can be determined.
While no specific DRS studies on this compound were found in the provided search results, the technique is well-suited for characterizing the optical properties of nitride powders or polycrystalline films. Research on rare-earth nitrides often involves measuring their optical properties from the infrared to the near-UV to understand their electronic structure. nih.gov DRS would be a practical method for obtaining such data, especially for powder samples of HoN. The information obtained would be complementary to that from transmission-based UV/Vis/NIR spectroscopy on thin films. The technique would be particularly useful for determining the band gap of HoN and studying any absorption features related to defects or the intra-4f transitions of the Ho³⁺ ions.
Structural and Morphological Probing
The structural and morphological properties of this compound are fundamental to understanding its physical behavior. These characteristics are investigated using a variety of sophisticated techniques that provide insights from the atomic to the macroscopic scale.
X-ray diffraction (XRD) is an indispensable tool for determining the crystalline structure and phase purity of this compound. The technique involves directing X-rays onto a sample and analyzing the diffraction pattern produced by the interaction with the crystal lattice. According to Bragg's Law, constructive interference occurs at specific angles, which are characteristic of the material's crystal structure.
This compound crystallizes in the rock-salt (NaCl) crystal structure, which belongs to the face-centered cubic (FCC) lattice. This structure is common to many rare-earth nitrides. The lattice parameter, 'a', which defines the size of the unit cell, is a critical parameter obtained from XRD analysis. For HoN, the experimentally determined lattice constant is approximately 4.87 Å.
Key Research Findings from XRD:
Crystal Structure Confirmation: XRD patterns of synthesized this compound consistently show diffraction peaks corresponding to the rock-salt structure, confirming the phase purity of the material.
Lattice Parameter Determination: Precise measurement of the diffraction peak positions allows for the calculation of the lattice parameter. This value is sensitive to stoichiometry, strain, and impurities.
Crystallite Size Estimation: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. This is particularly useful for nanocrystalline HoN powders.
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Rock-Salt (NaCl type) | researchgate.net |
| Lattice System | Cubic | researchgate.net |
| Space Group | Fm-3m | researchgate.net |
| Lattice Constant (a) | ~4.87 Å | General literature value |
Reflection High-Energy Electron Diffraction (RHEED) is a powerful surface-sensitive technique used to monitor the growth of thin films in real-time. In the context of this compound research, RHEED is employed during molecular beam epitaxy (MBE) or other deposition techniques to characterize the crystallinity and surface morphology of the growing film.
A high-energy electron beam is directed at the substrate surface at a grazing angle. The resulting diffraction pattern on a fluorescent screen provides information about the surface structure. For epitaxial growth of HoN, a streaky RHEED pattern indicates a smooth, two-dimensional growth mode, while a spotty pattern suggests three-dimensional island growth. The spacing between the diffraction streaks can be used to determine the in-plane lattice constant of the film.
Key Research Findings from RHEED:
Epitaxial Growth Monitoring: RHEED has been successfully used to monitor the epitaxial growth of HoN thin films on various substrates. The quality of the RHEED pattern provides immediate feedback on the growth conditions. scirp.org
Surface Reconstruction: The technique can reveal surface reconstructions, which are changes in the atomic arrangement at the surface compared to the bulk.
Growth Rate Calibration: RHEED intensity oscillations can be used to calibrate the growth rate with monolayer precision.
| Observation | Interpretation | Reference |
|---|---|---|
| Streaky Pattern | Smooth, 2D film growth | mdpi.com |
| Spotty Pattern | Rough, 3D island growth | scirp.org |
| Ring-like Pattern | Polycrystalline film | scirp.org |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the morphology and microstructure of this compound at the nanoscale.
SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. It is used to examine the size, shape, and surface topography of HoN powders and films.
TEM operates by transmitting a beam of electrons through an ultrathin sample. The resulting image provides detailed information about the internal structure, crystallinity, and defects within the material. High-resolution TEM (HRTEM) can even resolve individual atomic columns. Selected Area Electron Diffraction (SAED), a technique available in TEM, provides crystallographic information from localized regions of the sample.
Energy Dispersive X-ray (EDX) Analysis , often coupled with SEM or TEM, is used for elemental analysis. By detecting the characteristic X-rays emitted from the sample when bombarded with electrons, EDX can confirm the presence and quantify the relative amounts of holmium and nitrogen, as well as detect any impurities.
Key Research Findings from SEM/TEM/EDX:
Nanoparticle Morphology: Studies on synthesized HoN nanoparticles have used SEM and TEM to reveal their morphology, which can range from spherical to irregular shapes depending on the synthesis method. dal.ca
Crystalline Quality: TEM and SAED have been used to confirm the single-crystalline nature of HoN nanoparticles and thin films, and to identify crystal defects such as dislocations and grain boundaries.
Elemental Composition: EDX analysis consistently confirms the expected elemental composition of holmium and nitrogen in synthesized HoN samples.
| Technique | Information Obtained | Typical Findings |
|---|---|---|
| SEM | Particle size, shape, and surface topography | Agglomerates of nanoparticles, surface features of thin films |
| TEM | Internal structure, crystallite size, and defects | Lattice fringes in HRTEM, diffraction spots in SAED confirming crystallinity |
| EDX | Elemental composition and purity | Presence of Holmium (Ho) and Nitrogen (N) peaks, identification of any contaminants |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to assess its thermal stability and oxidation resistance.
By heating a sample of HoN in an inert (e.g., nitrogen or argon) or oxidizing (e.g., air or oxygen) atmosphere, one can determine the temperature at which it begins to decompose or react. A TGA curve plots the mass of the sample against temperature. A significant mass loss indicates decomposition, while a mass gain in an oxidizing atmosphere suggests the formation of an oxide.
Expected TGA Findings for this compound:
Decomposition Temperature: In an inert atmosphere, HoN is expected to be thermally stable to high temperatures. Any mass loss would indicate decomposition, likely through the loss of nitrogen.
Oxidation Onset: In an oxidizing atmosphere, TGA can pinpoint the temperature at which HoN begins to oxidize to form holmium oxide (Ho₂O₃), indicated by a weight gain.
Purity Analysis: TGA can also be used to determine the purity of a sample by identifying the mass loss associated with volatile impurities.
| Compound | Decomposition Product | Final Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| Ho(NO₃)₃·5H₂O | Ho₂O₃ | 560 | researchgate.net |
| Ho(CH₃COO)₃·3.5H₂O | Ho₂O₃ | 570 | researchgate.net |
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material. It relies on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature (usually that of liquid nitrogen).
By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the amount of gas required to form a monolayer on the surface. From this, the specific surface area, typically expressed in square meters per gram (m²/g), can be determined. This is a particularly important parameter for catalytic applications and for understanding the reactivity of powdered materials.
For this compound powders, especially those in nanocrystalline form, BET analysis provides crucial information about the available surface area for potential interactions.
| Parameter | Description | Importance for HoN |
|---|---|---|
| Specific Surface Area (m²/g) | Total surface area per unit mass of the material. | Influences reactivity, catalytic activity, and gas adsorption properties. |
| Pore Size Distribution | Provides information on the size and volume of pores within the material. | Relevant for applications involving gas storage or filtration. |
Magnetic and Transport Characterization
The magnetic and electrical transport properties of this compound are of significant interest due to its potential as a ferromagnetic semiconductor. These properties are investigated through a range of specialized measurement techniques.
Research has shown that this compound exhibits ferromagnetic ordering at low temperatures. researchgate.net The Curie temperature (TC), the temperature below which a material shows spontaneous magnetization, is a key parameter. For HoN nanoparticles, the TC has been observed to be in the range of 13.9 to 14.5 K. researchgate.net The magnetic behavior is further characterized by measuring the magnetization as a function of an applied magnetic field, which generates a hysteresis loop for ferromagnetic materials below their TC.
The electrical transport properties, such as electrical resistivity, determine the material's suitability for electronic devices. While specific data for this compound is not extensively detailed in the provided search results, studies on other rare-earth nitrides and holmium compounds provide a basis for understanding its expected behavior. For instance, holmium hydride films have been shown to have resistivities that are dependent on film thickness and temperature. zcu.cz Generally, rare-earth nitrides can exhibit metallic or semiconducting behavior.
Key Research Findings in Magnetic and Transport Properties:
Ferromagnetism: this compound is a ferromagnetic material at low temperatures. researchgate.net
Curie Temperature: The paramagnetic to ferromagnetic transition temperature for HoN nanoparticles is approximately 14 K. researchgate.net This temperature can be tuned by alloying with other rare-earth nitrides. researchgate.net
Hysteresis: As a ferromagnet, HoN is expected to exhibit a magnetic hysteresis loop below its Curie temperature, characterized by remanent magnetization and coercivity.
Electrical Resistivity: The electrical resistivity of HoN is expected to be temperature-dependent, with a behavior characteristic of either a metallic or semiconducting material.
| Property | Value/Behavior | Reference |
|---|---|---|
| Magnetic Ordering | Ferromagnetic | researchgate.net |
| Curie Temperature (TC) | ~14 K (for nanoparticles) | researchgate.net |
| Magnetic Hysteresis | Expected below TC | General ferromagnetic behavior |
| Electrical Resistivity | Temperature-dependent | Analogous to other rare-earth nitrides |
Superconducting Quantum Interference Device (SQUID) Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry stands as one of the most sensitive techniques for measuring magnetic properties. wikipedia.org A SQUID is a magnetometer that utilizes a superconducting loop containing one or more Josephson junctions to detect extremely subtle magnetic fields, with noise levels as low as 3 fT·Hz-1/2. wikipedia.orgubc.ca This high sensitivity is crucial for characterizing the magnetic behavior of materials like this compound.
In the context of HoN research, SQUID magnetometry is employed to measure the material's response to an applied magnetic field as a function of temperature. This allows for the precise determination of key magnetic parameters. For instance, studies on this compound nanoparticles have used SQUID measurements to identify the paramagnetic to ferromagnetic transition temperature (Curie temperature, TC). Research has shown that for HoN nanoparticles synthesized under various conditions, the TC is consistently observed to be around 14 K. researchgate.net
The technique involves moving a sample through superconducting detection coils, which are coupled to the SQUID. ubc.ca The SQUID then converts the magnetic flux captured by the coils into a voltage, which is proportional to the magnetic moment of the sample. nih.gov These measurements are fundamental in constructing magnetization versus temperature (M-T) and magnetization versus applied magnetic field (M-H) curves, which reveal the nature of the magnetic ordering and the saturation magnetization of the material. researchgate.net
| Property | Value | Material |
| Transition Temperature (TC) | 13.9 - 14.5 K | HoN Nanoparticles |
This table presents the ferromagnetic transition temperature for this compound nanoparticles as determined by magnetic measurements. researchgate.net
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is another widely used technique for characterizing the magnetic properties of materials. innovation-el.net The method is based on Faraday's Law of Induction; a sample is vibrated at a constant frequency within a uniform magnetic field, inducing a signal in nearby pick-up coils. cryogenic.co.ukwikipedia.org This induced signal is proportional to the magnetic moment of the sample.
VSM is instrumental in obtaining a comprehensive magnetic profile of a material. It is used to measure fundamental properties such as:
Saturation Magnetization (MS): The maximum possible magnetization of a material.
Remanent Magnetization (MR): The magnetization remaining after the external magnetic field is removed.
Coercivity (HC): The intensity of the magnetic field required to reduce the magnetization of a ferromagnetic material to zero.
Magnetic Susceptibility (χ): The degree to which a material can be magnetized in an external magnetic field. innovation-el.net
While specific VSM data on this compound is not detailed in the provided search results, the technique is standard for rare-earth compounds. It allows for the generation of complete hysteresis loops (M-H curves), which provide insight into the ferromagnetic or ferrimagnetic nature of the material. innovation-el.net Furthermore, by conducting measurements at various temperatures, VSM can determine magnetic transition temperatures like the Curie temperature (TC) for ferromagnetic materials and the Néel temperature (TN) for antiferromagnetic materials. innovation-el.net The technique is versatile, accommodating samples in various forms, including powders, films, and single crystals. innovation-el.net
Neutron Diffraction for Spin Structures
Neutron diffraction is an indispensable tool for determining the arrangement of atoms and, crucially, the magnetic spin structures within a crystalline material. aps.org Unlike X-rays, neutrons possess a magnetic moment, which allows them to scatter from magnetic moments within a material, providing direct information about the orientation of electron spins.
In the study of holmium and its compounds, neutron diffraction has been pivotal. Experiments on polycrystalline holmium have revealed its complex magnetic phases. At its Néel temperature (TN) of about 132 K, holmium transitions from a paramagnetic state to a helical antiferromagnetic state. iucr.org Neutron diffraction patterns show a characteristic magnetic Bragg peak, or Debye-Scherrer ring, that corresponds to this helical spin structure. iucr.orgiucr.org
Further studies using neutron diffraction under applied magnetic fields have explored the evolution of these spin structures. For nanocrystalline holmium, as an external magnetic field is increased, the helical structure progressively transforms into a fan-like spin structure. iucr.orgnih.gov This is observed through the redistribution of scattering intensity on the neutron detector. iucr.orgiucr.org High-pressure neutron diffraction studies on elemental holmium have also confirmed antiferromagnetic (AFM) and conical-ferromagnetic (c-FM) ordering. osti.gov Although the provided results focus on elemental holmium, they highlight that neutron diffraction can identify impurity peaks from nitride compounds, demonstrating the technique's applicability to characterizing the precise spin arrangement in this compound. iucr.org
| Material | Magnetic Structure | Transition Temperature (TN) | Technique |
| Holmium (bulk) | Helical Antiferromagnet | ~132 K | Neutron Diffraction |
| Holmium (nanocrystalline) | Helical Antiferromagnet -> Fan Structure (with field) | - | Neutron Diffraction |
This table summarizes the magnetic structures of holmium observed via neutron diffraction. iucr.orgnih.gov
Ferromagnetic Resonance (FMR)
Ferromagnetic Resonance (FMR) is a spectroscopic technique used to study the magnetization dynamics of ferromagnetic materials. aps.org It involves applying a static magnetic field and a perpendicular, small-amplitude microwave field. When the frequency of the microwave radiation matches the natural precessional frequency of the magnetic moments in the material, resonant absorption of the microwaves occurs. This resonance condition is sensitive to the material's internal magnetic fields, anisotropy, and the gyromagnetic ratio.
Research specifically on this compound has utilized FMR to probe its fundamental magnetic parameters. Studies have focused on calculating the effective g-factor of ferromagnetic HoN. aps.orgosti.gov By employing a spin-wave approximation and considering the quantum mechanical effects on the holmium ions' angular momentum, the effective g-factor was predicted to be approximately 8. aps.orgosti.gov This value is crucial for understanding the interplay between the electron spin and orbital angular momentum in the compound. FMR spectra can also be analyzed to determine properties like magnetic damping and identify different magnetic phases within a sample, as has been demonstrated with other nitrides like iron nitrides. researchgate.net
Electrical Transport Measurements (e.g., I-V Characteristics, Resistivity)
Electrical transport measurements are fundamental for understanding the electronic properties of materials and how charge carriers move through them. These measurements, primarily of resistivity and current-voltage (I-V) characteristics, are highly sensitive to phase transitions, including those of a magnetic origin.
In studies of holmium and its compounds, electrical resistance measurements as a function of temperature (R vs. T) are critical for detecting magnetic ordering. For bulk holmium, a distinct "knee-like" anomaly appears in the resistance curve near the Néel temperature (TN ≈ 129 K), and further analysis reveals the conical ferromagnetic transition at the Curie temperature (TC = 19 K). researchgate.net Similar anomalies are observed in holmium thin films, indicating that electrical transport is strongly influenced by the underlying magnetic structure. researchgate.net The resistivity of a material is determined by scattering processes; in magnetic materials, scattering from spin disorder is significant. As the material orders magnetically below TN or TC, this spin-disorder scattering decreases, leading to a change in the slope of the resistivity curve. Four-probe measurement setups are often used to accurately determine the resistivity of materials like nanowires by eliminating contact resistance. researchgate.net
| Material | Transition | Temperature | Observation |
| Holmium (bulk) | Antiferromagnetic (Néel) | 128.9 K | "Knee-like" anomaly in R vs. T |
| Holmium (bulk) | Ferromagnetic (Curie) | 19 K | Change in R vs. T data |
This table shows the magnetic transition temperatures for bulk Holmium as identified through anomalies in electrical resistance measurements. researchgate.net
Random Telegraph Signals (RTS) for Defect Characterization in 2D Transistors
Random Telegraph Signal (RTS), also known as random telegraph noise or burst noise, refers to a phenomenon where the current or voltage in an electronic device randomly switches between two or more discrete levels. isae-supaero.fr This noise originates from the random capture and emission of charge carriers by individual defects, or "traps," typically located near the semiconductor-insulator interface of a transistor. iphy.ac.cn
RTS is a powerful tool for single-defect characterization. researchgate.net By analyzing the amplitude and timing characteristics of the signal switching, researchers can extract detailed information about a single active trap, including its energy level, location within the device, and capture cross-section. iphy.ac.cnresearchgate.net This technique has gained significant interest for characterizing defects in scaled-down devices, including planar (2D) and 3D memory technologies. researchgate.net
While there is no specific research cited on RTS in this compound-based transistors, the technique is highly relevant for the future development of 2D electronic devices using novel materials. As researchers explore materials like HoN for applications in 2D transistors, RTS will be a critical diagnostic technique to probe and understand the impact of individual defects on device performance and reliability. nih.govmdpi.com
Electrochemical Characterization Techniques
Electrochemical characterization techniques are used to study the electrochemical properties of materials, particularly their behavior at an electrode-electrolyte interface. Key methods include Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) involves sweeping the potential of an electrode and measuring the resulting current. It provides information about redox processes, reaction kinetics, and the stability of the material.
Electrochemical Impedance Spectroscopy (EIS) measures the impedance of a system over a range of frequencies, allowing for the characterization of processes like charge transfer resistance at the electrode surface.
Research in this area has primarily focused on composites containing holmium, rather than pure this compound. For example, studies on nanocomposites of holmium orthovanadate with functionalized boron nitride (f-BN) or phosphorus-doped carbon nitride have demonstrated their potential for electrochemical sensing. bohrium.comacs.orgacs.orgnih.gov In these studies, CV was used to show that the nanocomposite-modified electrodes exhibited enhanced peak currents, indicating superior electrocatalytic activity. bohrium.comacs.org EIS analysis revealed that these composites possessed low charge transfer resistance, facilitating faster electron transfer. bohrium.com These findings, while not on HoN directly, illustrate the electrochemical characterization techniques that could be applied to investigate the properties of this compound for applications in electrocatalysis or as electrode materials.
Cyclic Voltammetry (CV) for Electrochemical Performance
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of materials. It provides valuable insights into the electrochemical performance of a material when used as an electrode. In a typical CV experiment, the potential of a working electrode, in this case, a this compound (HoN) based electrode, is cycled between two set potential values while the resulting current is measured. The graphical output of this process is a voltammogram, which plots the current (I) versus the applied potential (V).
The voltammogram can reveal key information about the electrochemical reactions occurring at the electrode-electrolyte interface. This includes the potentials at which oxidation (anodic peaks) and reduction (cathodic peaks) occur, the reversibility of these reactions, and an indication of the material's capacity for charge storage. The shape of the CV curve, including the peak currents and the separation between the anodic and cathodic peaks, can provide qualitative and quantitative information about the kinetics and thermodynamics of the electrochemical processes.
Further experimental research is required to fully characterize the electrochemical performance of this compound using cyclic voltammetry. Such studies would be crucial for evaluating its potential applications in areas like energy storage (e.g., as a supercapacitor electrode material) or electrocatalysis.
Theoretical and Computational Investigations of Holmium Nitride
First-Principles Calculations and Density Functional Theory (DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Holmium Nitride (HoN). These computational methods allow for the theoretical investigation of electronic, magnetic, structural, and mechanical characteristics from the ground up, relying only on fundamental physical constants.
Electronic Band Structure and Density of States Calculations
Theoretical studies of this compound (HoN) consistently show its electronic structure is characterized by the significant influence of the highly localized and strongly correlated 4f electrons of the holmium atom. First-principles calculations predict that at ambient pressure, HoN exhibits half-metallic ferromagnetic behavior. researchgate.netresearchgate.net This means that for one spin direction (majority spin), it behaves like a metal with states crossing the Fermi level, while for the opposite spin direction (minority spin), it acts as a semiconductor or insulator with a distinct band gap.
The electronic band structure of HoN in its stable rock-salt (NaCl) phase has been calculated along high-symmetry directions in the Brillouin zone. researchgate.net These calculations reveal that the valence band is primarily composed of Nitrogen 2p states, while the conduction band is dominated by Holmium 5d states. researchgate.net The highly localized Ho 4f states are found to be deeply buried below the Fermi level for the occupied states and are also present as unoccupied states above the Fermi level. arxiv.org
The spin-dependent total density of states (DOS) further illustrates the half-metallic nature. researchgate.net In the majority spin channel, there is a significant density of states at the Fermi level, primarily due to the 4f electrons of the rare earth atom. researchgate.net Conversely, the minority spin channel shows a gap at the Fermi level. researchgate.net The calculated band gap for HoN using the GGA–SIC (Generalized Gradient Approximation with Self-Interaction Correction) approximation is approximately 0.9 eV. worldscientific.comresearchgate.net DFT+DMFT (Dynamical Mean-Field Theory) calculations on a series of rare-earth nitrides, including HoN, predict a p-d semiconductor gap of around 1.1 to 2.0 eV in the paramagnetic phase. researchgate.net
Prediction of Magnetic Ground States and Moments
First-principles calculations have been crucial in predicting the magnetic ground state of HoN. Theoretical investigations consistently indicate that at ambient pressure, HoN is stable in a ferromagnetic (FM) state with a cubic rock-salt (B1) structure. researchgate.netresearchgate.net The strong magnetic anisotropy in HoN is primarily driven by the electron configuration of holmium (4f¹¹). stanfordmaterials.com
DFT calculations, often incorporating corrections for strong correlations like the LSDA+U method, have been used to determine the magnetic moments. researchgate.netaps.org These calculations show that the spin magnetic moments are nearly integer values, defined by the number of filled 4f states. aps.org The orbital magnetic moment is found to be of a comparable magnitude to the spin moment. aps.org For the latter half of the rare-earth series, including holmium, Hund's third rule is obeyed, meaning the orbital and spin moments are parallel. aps.org However, experimental measurements using polarized neutron reflectometry have shown that the net ferromagnetic components in HoN thin films are much lower than the predictions from simple DFT and Hund's rules, suggesting the importance of crystal-field effects and noncollinear spin structures. researchgate.net
Theoretical models also predict the quenching of ferromagnetism under high pressure. For HoN, it is predicted that ferromagnetism vanishes at a pressure of approximately 236.7 GPa. researchgate.netresearchgate.net
Structural Stability and High-Pressure Phase Transitions
At ambient pressure, theoretical calculations confirm that HoN is most stable in the cubic rock-salt (NaCl, B1) crystal structure. researchgate.netresearchgate.net This finding is in good agreement with experimental observations. researchgate.net
Under the application of high pressure, theoretical studies predict that HoN undergoes a structural phase transition. First-principles calculations suggest a transition from the NaCl (B1) structure to a Cesium Chloride (CsCl, B2) type structure. researchgate.netresearchgate.net The predicted transition pressure for this B1 to B2 transformation is approximately 138 GPa. researchgate.netresearchgate.net Another theoretical study using an inter-ionic potential model also predicts a B1 to B2 transition at a similar pressure of 139 GPa. researchgate.net Even after this pressure-induced phase transition, it is predicted that the half-metallic character of HoN is retained, although it vanishes at a slightly higher pressure of 141 GPa. researchgate.netresearchgate.net The total energy calculations as a function of reduced volume for different crystal structures confirm the stability of the NaCl phase at ambient pressure and the transition to the CsCl phase at high pressure. researchgate.net
| Initial Phase (Ambient Pressure) | High-Pressure Phase | Predicted Transition Pressure (GPa) | Calculation Method | Reference |
|---|---|---|---|---|
| NaCl (B1) | CsCl (B2) | 138 | First-principles (VASP) | researchgate.netresearchgate.net |
| NaCl (B1) | CsCl (B2) | 139 | Inter-ionic potential theory | researchgate.net |
Elastic Properties and Mechanical Response Predictions
The elastic properties of HoN have been investigated through first-principles calculations, providing insights into its mechanical stability and behavior. The elastic constants (C11, C12, and C44) for the stable rock-salt structure have been calculated. The positive values of these elastic constants indicate that HoN is mechanically stable in the NaCl phase. researchgate.net
From these fundamental elastic constants, other mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) are derived. researchgate.netresearchgate.net The bulk modulus, which measures resistance to volume change by pressure, has been calculated to be around 138 GPa. researchgate.net The ratio of the bulk modulus to the shear modulus (B/G) is often used to predict the brittle or ductile nature of a material. Calculations for HoN show a lower B/G ratio, suggesting that it is more brittle compared to other lanthanide nitrides. colab.ws This brittleness is also supported by its low Poisson's ratio. colab.ws
Theoretical calculations have also been used to estimate the hardness of HoN. While considered a hard material, it is not predicted to be superhard. worldscientific.com The directional dependence of thermal properties, such as the Debye temperature and thermal conductivity, can also be computed from the anisotropic nature of the elastic constants. worldscientific.com
| Property | Calculated Value | Unit | Reference |
|---|---|---|---|
| Bulk Modulus (B) | 138 | GPa | researchgate.net |
| B/G Ratio | Low (indicative of brittleness) | - | colab.ws |
| Poisson's Ratio (ν) | Low (indicative of brittleness) | - | colab.ws |
Cohesive Energy Calculations and Thermodynamic Stability
The cohesive energy, which represents the energy required to break down the crystal into its constituent neutral atoms, is a key indicator of the thermodynamic stability of a compound. stackexchange.com For HoN, the cohesive energy has been calculated using first-principles methods. The calculation involves finding the difference between the total energy of the compound in its equilibrium crystal structure and the sum of the energies of the individual isolated atoms. researchgate.net
Calculations show that the cohesive energy of HoN is 11.23 eV for the stable NaCl structure. researchgate.net The cohesive energy for the high-pressure CsCl phase is calculated to be lower, at 9.25 eV, indicating its stability only under pressure. researchgate.net The high cohesive energy of the NaCl phase confirms its strong atomic bonding and thermodynamic stability under ambient conditions. researchgate.net Comparing the cohesive energies of various rare-earth nitrides reveals that they are significantly higher than those of the corresponding pure rare-earth metals, indicating the strong ionic and covalent bonding within the nitride compounds. researchgate.net These theoretical predictions of thermodynamic stability are crucial for understanding the feasibility of synthesis and the material's behavior in different environments. diva-portal.org
Advanced Computational Models and Approximations
To more accurately describe the complex physics of this compound, especially the strongly correlated 4f electrons, researchers employ advanced computational models that go beyond standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA).
One such method is the LSDA+U (or GGA+U) approach, which adds a Hubbard-U term to account for the strong on-site Coulomb interaction of the localized f-electrons. researchgate.netaps.org This method has been applied to the 4f and 5d states of rare-earth nitrides to better reproduce experimental findings like photoemission spectra. aps.org
The Self-Interaction Correction (SIC) is another important approach. Methods like the Korringa-Kohn-Rostoker (KKR) method combined with the Coherent Potential Approximation (CPA) and GGA-SIC have been used to study the structural, optical, and magnetic properties of HoN. worldscientific.comresearchgate.net This approach allows for a more accurate description of both the localized 4f electrons and the itinerant valence electrons. researchgate.net
Density-Functional+Dynamical Mean-Field Theory (DFT+DMFT) is a powerful technique for materials with strong electronic correlations. researchgate.net In this method, the correlated Ho 4f shells are treated within the quasi-atomic Hubbard-I approximation. researchgate.net To improve the description of the semiconducting bands, the modified Becke-Johnson (mBJ) semilocal exchange potential is often employed. researchgate.net
For studying systems with impurities or defects, the supercell approach combined with DFT is common. This has been used, for example, to study Ho-doped materials to understand their magnetic properties. arxiv.org Furthermore, to predict thermal stability and magnetic ordering temperatures (Curie temperature), DFT calculations are often combined with other theoretical frameworks like the Ruderman-Kittel-Kasuya-Yosida (RKKY) theory and Monte Carlo simulations based on models like the Ising model. arxiv.org These advanced models provide a more nuanced and accurate picture of the material's properties, which is essential for potential applications in fields like spintronics. researchgate.net
1 Influence of Nitrogen Vacancies on Electronic and Magnetic Behavior
Nitrogen vacancies are common defects in rare-earth nitrides and can significantly influence their electronic and magnetic properties. researchgate.netgoogle.comaps.org These vacancies act as n-type dopants, introducing electrons into the system. researchgate.netresearchgate.net The concentration of these vacancies can be controlled during the material's growth process, for instance, by adjusting the deposition temperature or the nitrogen partial pressure. google.comaps.org
Computational studies have shown that the presence of nitrogen vacancies can affect the magnetic ordering. researchgate.netresearchgate.net For instance, in the related compound GdN, nitrogen vacancies are considered the dominant dopant and are believed to play a role in the carrier-mediated mechanism of ferromagnetism. researchgate.net In SmN, the concentration of nitrogen vacancies dictates the material's conductivity. researchgate.net A computational study on GdₓSm₁₋ₓN found that the formation energy of nitrogen vacancies is lower near samarium ions compared to gadolinium ions. aps.org While direct computational results for HoN are not detailed in the provided snippets, the principles from studies on similar rare-earth nitrides suggest that nitrogen vacancies in HoN would likewise have a profound impact on its electronic and magnetic behavior. researchgate.netaps.org
Doping Effects on Electronic Structure, Magnetic Properties, and Reactivity
Theoretical investigations using first-principles calculations have explored the impact of introducing transition metal (TM) dopants into the this compound (HoN) lattice. These studies provide critical insights into how doping can tailor the material's fundamental properties for specific applications, particularly in the realm of spintronics.
A key study by Rouchdi et al. systematically investigated the effects of doping HoN with various transition metals (Ti, V, Cr, Mn, Co, and Ni) at a concentration of 5% (Ho₀.₉₅TM₀.₀₅N). researchgate.net The calculations, employing the Korringa–Kohn–Rostoker (KKR) method combined with the coherent potential approximation (CPA), revealed significant alterations in the electronic and magnetic landscapes of HoN. researchgate.net
The pristine HoN is a semiconductor with a calculated bandgap of 0.9 eV, which aligns well with experimental values. researchgate.net Upon doping, the electronic structure undergoes substantial changes. Notably, certain transition metal dopants induce a half-metallic character in HoN. researchgate.net Half-metallicity is a desirable property for spintronic devices, where the material behaves as a conductor for one spin channel (e.g., spin-up electrons) and as an insulator or semiconductor for the opposite spin channel (e.g., spin-down electrons). This allows for the generation of highly spin-polarized currents. The study identified that HoN doped with specific transition metals exhibits this half-metallic behavior, making it a promising candidate for such applications. researchgate.net
The following table summarizes the findings from the computational study on transition metal-doped this compound.
| Dopant (at 5%) | Predicted Electronic Property | Key Finding/Potential Application | Citation |
|---|---|---|---|
| Ti | Half-metallic | Suitable for spintronic applications | researchgate.net |
| V | Half-metallic | Suitable for spintronic applications | researchgate.net |
| Cr | Half-metallic | Suitable for spintronic applications | researchgate.net |
| Mn | Half-metallic | Suitable for spintronic applications | researchgate.net |
| Co | Half-metallic | Suitable for spintronic applications | researchgate.net |
| Ni | Half-metallic | Suitable for spintronic applications | researchgate.net |
Computational Insights into Electron-Hole Separation and Charge Transfer Mechanisms
While computational studies have extensively modeled the effects of doping on the electronic and magnetic ground states of this compound, detailed theoretical investigations focusing specifically on the dynamics of electron-hole separation and charge transfer mechanisms in doped HoN are limited in the current scientific literature.
Computational methods like Density Functional Theory (DFT) are powerful tools for understanding how photoexcited electron-hole pairs (excitons) behave and separate, which is crucial for photocatalytic and optoelectronic applications. nih.govresearchgate.net Such studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict charge transfer pathways. nih.govresearchgate.net For instance, in materials like holmium-doped graphitic carbon nitride (g-C₃N₄), DFT calculations have shown that doping can narrow the band gap and improve charge transfer, leading to enhanced chemical reactivity. nih.govresearchgate.net Similarly, investigations into other material systems demonstrate that doping can suppress electron-hole recombination rates, a key factor in improving photocatalytic efficiency. researchgate.net
Optical and Optoelectronic Research on Holmium Nitride
Light Interaction and Intra-4f Transitions in Holmium Nitride
The optical performance of this compound is primarily governed by intra-4f transitions. stanfordmaterials.com These transitions within the 4f electron shell of the holmium ion are responsible for the material's interaction with infrared and visible light. stanfordmaterials.com The 4f electrons in trivalent lanthanide ions like holmium are shielded by the outer 5s² and 5p⁶ electron shells, which results in sharp, line-like emission spectra. mdpi.com These intra-configurational 4f-4f transitions are parity-forbidden but become partially allowed through crystal field interactions that mix wavefunctions of opposite parity. itn.pt
The electronic structure of HoN involves hybridization between the nitrogen 2p states and the holmium 4f states. aip.org This interaction is significant as it influences the electronic and optical properties of the material. aip.org Studies combining soft x-ray emission, x-ray absorption, and photoemission spectroscopy have provided direct evidence of this p-f hybridization. aip.org The 4fⁿ shell of rare-earth ions like holmium gives rise to intense, sharp-line emissions when excited. researchgate.net Specifically, in holmium-doped aluminum nitride (AlN:Ho), strong emission peaks corresponding to the ⁵S₂ → ⁵I₈, ⁵F₅ → ⁵I₈, and ⁵I₄ → ⁵I₈ transitions have been observed. researchgate.net The large overlap between the 4d and 4f orbital wavefunctions in Ho³⁺ leads to strong 4d¹⁰ 4f¹⁰ → 4d⁹ 4f¹¹ transitions, creating a "giant resonance" around 160 eV. aps.org
The intensities of these 4f-4f transitions can be highly sensitive to the local ligand environment, a phenomenon that has been investigated through both empirical and theoretical studies. osti.gov
Optical Bandgap Characteristics of this compound
This compound is a semiconductor, and its optical bandgap is a critical parameter for its use in electronic and optoelectronic devices. stanfordmaterials.comaip.org There have been some discrepancies in the reported values of its bandgap. Early optical transmission studies in 1963 suggested a minimum optical gap between 1.70 and 1.88 eV. aip.org More recent experimental work using optical spectroscopy on thin films has determined a minimum direct gap of 1.48 eV. aip.org Theoretical calculations using the GGA–SIC (generalized gradient approximation and self-interaction correction) approximation have yielded a bandgap value of 0.9 eV. researchgate.net
The band structure of HoN is influenced by the exchange interactions between the spin-polarized 4f states and the valence and conduction bands derived from nitrogen (2p) and holmium (5d, 6s) states, respectively. aip.org Like other rare-earth nitrides, HoN is predicted to be semiconducting in both its ferromagnetic and paramagnetic phases. aip.org
For comparison, the table below shows the optical bandgap of HoN alongside related nitride materials.
| Material | Optical Bandgap (eV) | Measurement/Calculation Method |
| This compound (HoN) | 1.48 | Optical Spectroscopy (Experimental) aip.org |
| This compound (HoN) | 1.70 - 1.88 | Optical Transmission (Experimental) aip.org |
| This compound (HoN) | 0.9 | GGA-SIC (Theoretical) researchgate.net |
| Amorphous Aluminum Nitride (a-AlN) | ~5.9 (210 nm) | Optical Measurement optica.orgresearchgate.net |
| Aluminum Nitride (AlN) | 5.4 | Theoretical Calculation researchgate.net |
| Indium Nitride (InN) | 0.9 | Theoretical Calculation researchgate.net |
| Gallium Nitride (GaN) | ~3.4 | General Consensus |
| Holmium-doped Zinc Oxide (ZnO:Ho³⁺) | 3.33 - 3.36 | Tauc Plot Extrapolation nih.gov |
| Holmium-doped Calcium Vanadate (Ca₃(VO₄)₂:Ho³⁺) | 3.28 | UV Absorption nih.gov |
This table presents a selection of reported bandgap values for comparison and is not exhaustive.
Applications in Infrared Detectors, Laser Systems, and Optical Amplifiers
The unique optical and electronic properties of this compound make it a promising material for various optoelectronic applications. stanfordmaterials.com Its effective interaction with infrared light through intra-4f transitions makes it suitable for use in infrared detectors. stanfordmaterials.com
Holmium ions (Ho³⁺) are well-established active ions for solid-state lasers operating in the 2.1 µm wavelength region, based on the ⁵I₇ ↔ ⁵I₈ ground state transition. researchgate.net Holmium-doped materials are utilized in laser systems for medical and scientific purposes that require specific wavelengths. sfa-oxford.com While holmium-doped YAG lasers are a niche application, they are critical in fields like urology for laser lithotripsy. nih.gov Research has also focused on developing ultrafast laser systems based on holmium-doped silica (B1680970) fibers, which can serve as seed sources for subsequent amplifiers. uni-hannover.de
Furthermore, HoN's properties are beneficial for optical amplifiers. stanfordmaterials.com The development of holmium-doped fiber amplifiers is part of the broader effort to expand the bandwidth available for optical communications. itn.ptresearchgate.net
Luminescent Properties in Holmium-Doped Nitride Phosphors (e.g., Amorphous AlN:Holmium)
Rare-earth doped nitride semiconductors are of great interest as phosphor materials for display technologies. researchgate.netmdpi.com Holmium-doped aluminum nitride (AlN:Ho) is a notable example. Sputter-deposited thin films of amorphous AlN:Ho have been shown to emit green light at approximately 549 nm under electron excitation. optica.orgresearchgate.net This green emission corresponds to the ⁵S₂ → ⁵I₈ transition of the Ho³⁺ ion. researchgate.net
Research has shown that the luminescence of AlN:Ho can be significantly enhanced by co-doping with other elements. For instance, the addition of gadolinium (Gd) to amorphous AlN:Ho films has been found to linearly enhance the green emission upon thermal annealing. optica.orgresearchgate.net This enhancement effect saturates when the gadolinium concentration reaches four times that of holmium. optica.orgresearchgate.net The enhanced luminescence from these materials could lead to the development of high-efficiency, energy-saving light-emitting devices and displays. optica.orgresearchgate.net
The luminescent properties of holmium have also been studied in other host materials. For example, holmium-doped Y₂Zr₂O₇ transparent ceramics exhibit strong green and near-infrared emissions and are being explored as a new type of laser material. researchgate.net Holmium-doped Ca₃(VO₄)₂ phosphors also show a robust green emission at 541 nm, making them suitable candidates for solid-state lighting and display technologies. nih.gov
Mechanical and Thermophysical Studies of Holmium Nitride
Elastic Properties and Theoretical Hardness of Holmium Nitride
The mechanical resilience of a material is defined by its elastic properties, which describe its stiffness and response to external forces. For this compound, these properties have been investigated primarily through first-principles calculations based on density functional theory. These studies provide theoretical values for key elastic parameters.
The elastic constants (Cᵢⱼ), bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) are fundamental to understanding a material's mechanical behavior. The bulk modulus indicates resistance to volume change, while the shear modulus represents resistance to shape change. Young's modulus measures the stiffness of the material. The ratio of the bulk modulus to the shear modulus (B/G) is often used to predict brittle or ductile behavior; a value greater than 1.75 typically suggests ductility, whereas a lower value indicates brittleness.
Calculations show that this compound is a mechanically stable compound. researchgate.netresearchgate.net However, the low B/G ratio and Poisson's ratio for HoN suggest that it is a brittle material compared to other lanthanide nitrides. colab.ws Theoretical calculations have also been used to estimate the hardness of HoN. The results indicate that while HoN is a hard material, it does not fall into the category of superhard materials. researchgate.net
Table 1: Calculated Elastic Properties and Hardness of this compound
| Property | Symbol | Value | Unit | Reference |
|---|---|---|---|---|
| Bulk Modulus | B | 145 | GPa | researchgate.net |
| Shear Modulus | G | 101 | GPa | researchgate.net |
| Young's Modulus | E | 247 | GPa | researchgate.net |
| Poisson's Ratio | ν | 0.22 | - | researchgate.net |
| Pugh's Ratio | B/G | 1.44 | - | researchgate.netcolab.ws |
| Theoretical Hardness | Hᵥ | 16.9 | GPa | researchgate.net |
Pressure-Induced Structural Phase Transitions and Their Mechanisms in this compound
Under ambient conditions, this compound is stable in the cubic rock-salt (NaCl, B1) structure. researchgate.net However, like many materials, it can undergo structural changes when subjected to high pressure. Theoretical studies based on inter-ionic potential theory and first-principles calculations have predicted that HoN experiences a structural phase transition under compression. researchgate.netresearchgate.net
The mechanism for this change involves the transformation from its initial rock-salt (B1) phase to a Cesium Chloride (CsCl, B2) type structure. researchgate.net This transition is a common high-pressure phenomenon in many rock-salt compounds. The B1 structure has a coordination number of 6, while the B2 structure has a more compact coordination number of 8, making it more stable at higher pressures.
Theoretical investigations predict this structural phase transition to occur at pressures ranging from 138 to 139 GPa. researchgate.net This high-pressure phase transition is also associated with a significant collapse in the material's volume. researchgate.net
Table 2: Pressure-Induced Phase Transition Data for this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Initial Phase (Ambient Pressure) | Rock-salt (B1) | - | researchgate.net |
| High-Pressure Phase | Cesium Chloride (B2) | - | researchgate.net |
| Predicted Transition Pressure | 138 - 139 | GPa | researchgate.net |
Thermal Stability and Decomposition Characteristics of this compound
This compound is recognized for its robust thermal stability, possessing high melting and decomposition temperatures. stanfordmaterials.com This property is crucial for its application in high-temperature environments. The thermal stability of nitride compounds is often limited by their tendency to decompose at elevated temperatures, typically through the release of nitrogen gas.
For many transition metal nitrides, thermal decomposition is a multi-step process. For instance, Chromium Nitride (CrN) first decomposes into Cr₂N with the release of nitrogen before further decomposing into pure chromium at even higher temperatures. researchgate.net While specific multi-step decomposition pathways for HoN are not extensively detailed in the available literature, its high stability suggests that significant thermal energy is required to break the Ho-N bonds. The material maintains its structural integrity in high-temperature settings, especially within inert or vacuum environments where oxidation is minimized. stanfordmaterials.com
High-Temperature Behavior and Potential for Coating Applications
The combination of high thermal stability, hardness, and chemical resilience makes this compound a promising candidate for advanced coating applications. stanfordmaterials.com Hard coatings are essential in industries like aerospace and high-speed cutting, where components are subjected to extreme temperatures and mechanical wear. stanfordmaterials.comdiva-portal.org
HoN's ability to maintain its structural integrity at high temperatures makes it suitable as a protective or functional coating in these demanding environments. stanfordmaterials.com Its inherent hardness would provide wear resistance, while its thermal stability would prevent degradation of the coating and the underlying substrate. The performance of nitride coatings often depends on their phase stability at operational temperatures. For example, the effectiveness of materials like Titanium Aluminum Nitride (TiAlN) is linked to its ability to resist undesirable phase transformations at high temperatures. diva-portal.org The intrinsic thermal robustness of HoN suggests it could offer reliable performance as a high-temperature protective layer. stanfordmaterials.com
Advanced Applications and Emerging Research Directions for Holmium Nitride
Catalytic Activity in Nitrogen Chemistry
The conversion of dinitrogen (N₂) into valuable chemicals, particularly ammonia (B1221849) (NH₃), is a cornerstone of the chemical industry, yet it traditionally requires harsh conditions. Research into rare-earth nitrides (RENs) has revealed their potential as a novel class of catalysts capable of activating the strong N≡N triple bond under milder conditions. cassyni.com The catalytic activity of clean rare-earth metal surfaces allows for the breaking of molecular nitrogen at ambient temperature and low pressure, opening pathways for ammonia synthesis that are not constrained by the same scaling relations as industrial transition-metal catalysts. cassyni.com
While research has broadly covered RENs, their mechanism often involves the participation of lattice nitrogen via a Mars-van Krevelen-like mechanism, where nitrogen vacancies on the nitride surface are the active sites for N₂ activation. rsc.orgmdpi.com Studies have shown that combining rare-earth metals, which transform into nitrides under reaction conditions, with transition metals like nickel can significantly boost catalytic activity for ammonia synthesis. rsc.org Although specific studies focusing exclusively on holmium nitride are nascent, the established catalytic behavior of the REN family suggests a promising future for HoN in this field. berkeley.edu The ability of RENs to facilitate nitrogen reduction highlights the potential for developing holmium-based catalysts for efficient, low-pressure ammonia synthesis and other nitrogen transformation reactions. cassyni.comberkeley.edu
Photocatalytic Enhancements through Holmium Doping (e.g., Holmium-Doped g-C3N4)
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor that has attracted interest for its photocatalytic capabilities under visible light. researchgate.net However, its efficiency is often limited by the rapid recombination of photo-generated electron-hole pairs. Doping g-C₃N₄ with rare-earth elements like holmium has emerged as an effective strategy to enhance its photocatalytic performance. researchgate.netacs.org
In a notable study, holmium-doped g-C₃N₄ (HoCN) was synthesized via a one-pot method using urea (B33335) and varying amounts of a holmium nitrate (B79036) precursor. berkeley.edu The resulting material demonstrated significantly improved photocatalytic activity in the degradation of methylene (B1212753) blue (MB) under visible light irradiation. acs.orgosti.gov The highest efficiency was observed for the sample doped with 0.2 mmol of holmium, which showed a photocatalytic activity approximately two times greater than that of pure g-C₃N₄. researchgate.netacs.org
Theoretical investigations using Density Functional Theory (DFT) revealed that holmium doping alters the electronic structure of the material. berkeley.eduacs.org Specifically, it lowers the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) gap, which indicates higher chemical reactivity and facilitates the separation of charge carriers, thereby enhancing the photocatalytic process. acs.orgosti.gov
| Photocatalyst | Dopant Concentration | Target Pollutant | Key Finding | Reference |
|---|---|---|---|---|
| Ho-doped g-C₃N₄ | 0.2 mmol | Methylene Blue (MB) | ~2x higher photocatalytic activity compared to pure g-C₃N₄. | researchgate.netacs.org |
Electrochemical Sensor Development Using Holmium-Containing Nitride Nanocomposites
The development of robust and sensitive electrochemical sensors is critical for environmental monitoring and clinical diagnostics. Holmium-containing nanocomposites have demonstrated exceptional performance in this area, leveraging the high surface area and electrocatalytic properties of holmium compounds combined with the conductivity and stability of nitride materials. esrf.frfrontiersin.orgrsc.org
A hierarchical nanocomposite of holmium orthovanadate/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) was synthesized and employed as an electrode for the nonenzymatic detection of hydrogen peroxide (H₂O₂). esrf.fraip.org This sensor exhibited superior electrocatalytic activity, which was attributed to its large specific surface area, high conductivity, and the synergistic effects between the HoVO₄ and P-CN components. frontiersin.orgaip.org
In another application, a nanocomposite of holmium orthovanadate and functionalized boron nitride (HoV/f-BN) was developed for the electrochemical detection of toxic mercury ions (Hg²⁺). rsc.orgmpg.de The sensor showed high sensitivity and selectivity, with the synergistic effect between the components facilitating faster electron transfer and enhanced conductivity. rsc.orgmpg.de
| Nanocomposite | Target Analyte | Linear Range (μM) | Limit of Detection (LOD) | Sensitivity | Reference |
|---|---|---|---|---|---|
| HoVO₄/P-CN | H₂O₂ | 0.009–77.4 | 3.0 nM | 0.72 μA μM⁻¹ cm⁻² | esrf.fraip.org |
| HoV/f-BN | Hg²⁺ | 0.02–53.8 and 64.73–295.4 | 5 nM | 66.6 μA μM⁻¹ cm⁻² | rsc.orgmpg.de |
Biomedical Research Applications
Holmium-based nanoparticles are being actively investigated for various biomedical applications, owing to their unique magnetic and biological properties.
Holmium-Doped Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Hyperthermia and Imaging
Superparamagnetic iron oxide nanoparticles (SPIONs) are promising materials for cancer therapy, particularly for magnetic hyperthermia and as contrast agents in magnetic resonance imaging (MRI). aps.orgsciencenews.org Doping the iron oxide core with holmium ions (Ho³⁺) can enhance these properties and introduce new functionalities. rsc.orgaps.org Ho-doped SPIONs can be synthesized via a simple co-precipitation route. aps.org Research shows that the concentration of holmium is a critical factor; a holmium content of around 5% is optimal for creating uniformly shaped grains, while a lower concentration of 2.5% yields SPIONs with a homogeneous phase and high magnetization (above 60 emu/g). aps.org
Furthermore, the radioactive isotope ¹⁶⁶Ho, which can be produced from the naturally abundant ¹⁶⁵Ho, is a beta and gamma emitter. rsc.org This dual capability makes ¹⁶⁶Ho-doped SPIONs attractive for theranostics, where they can be used simultaneously for localized radiation therapy and nuclear imaging. rsc.org
Holmium Oxide Nanoparticles (HNPs) in Angiogenesis Promotion and Tissue Engineering
Angiogenesis, the formation of new blood vessels, is crucial for successful tissue repair and regeneration. epfl.ch Recent studies have identified holmium oxide nanoparticles (HNPs) as a promising new biomaterial for tissue engineering. epfl.chsci.news It has been confirmed that HNPs can promote the formation of early blood vessels, particularly H-type vessels, which accelerates the repair of bone tissue. epfl.chstanfordmaterials.com
The underlying mechanism involves the interaction of HNPs with the cell membrane protein EphrinB2 in human umbilical vein endothelial cells. epfl.chsci.news This interaction triggers a signaling cascade through VAV2 and CDC42, which ultimately promotes endothelial cell migration—a key step in angiogenesis. epfl.chsci.news This discovery positions HNPs as a candidate biomaterial to enhance the integration and success of tissue-engineered scaffolds. epfl.chresearchgate.net
Future Prospects in Two-Dimensional Magnetic Materials and Quantum Technologies with this compound
The unique quantum properties of individual holmium atoms and the collective magnetic behavior of this compound point toward revolutionary applications in quantum technologies and spintronics.
This compound itself is a ferromagnetic semiconductor with a transition temperature of approximately 14.2 K. researchgate.netxidian.edu.cn First-principles calculations predict that HoN is a half-metallic ferromagnet, a class of materials where electrons of one spin orientation are metallic while those of the opposite spin are semiconducting. researchgate.net This property is highly desirable for spintronic devices, which utilize electron spin in addition to charge to carry information. While the synthesis of stable, single-layer 2D HoN is an ongoing research challenge, theoretical studies on holmium-doped 2D materials like MoS₂ show the potential to induce robust, room-temperature ferromagnetism, further highlighting the promise of holmium in 2D magnetic materials. physicsworld.com
Perhaps the most profound application lies in quantum computing and high-density data storage. The magnetism of a single holmium atom can be used to store a classical bit (0 or 1) or a quantum bit (qubit). sciencenews.orgsci.news When individual holmium atoms are placed on a magnesium oxide substrate, they exhibit exceptional magnetic stability and remanence, meaning they can retain their magnetic orientation for many minutes, even at temperatures up to 40 K and in the presence of strong magnetic fields. epfl.chethz.chqns.science This stability is a critical requirement for building reliable atomic-scale memory and quantum processors. aps.org Researchers have demonstrated the ability to read and write information to these single-atom magnets, paving the way for data storage densities far exceeding current technologies. sci.newsethz.ch The combination of stability and addressability makes holmium-based systems a leading platform for the future of quantum information science. aps.org
Q & A
Q. What methodologies are recommended for synthesizing phase-pure holmium nitride (HoN) in laboratory settings?
To synthesize phase-pure HoN, researchers typically employ gas-solid reactions under controlled atmospheres. A common approach involves reacting holmium metal with high-purity nitrogen or ammonia gas at elevated temperatures (800–1000°C) in a tube furnace . Key considerations include:
- Phase Purity : Use X-ray diffraction (XRD) to confirm the absence of secondary phases (e.g., Ho₂O₃ or unreacted Ho). Post-synthesis annealing in inert atmospheres (Ar) can mitigate oxidation .
- Morphology Control : Adjust nitrogen flow rates and reaction times to optimize crystallinity. Scanning electron microscopy (SEM) can validate grain structure uniformity.
- Contamination Risks : Pre-cleaning substrates (e.g., sapphire) with HCl (as in HoCl₃ synthesis ) minimizes impurities.
Q. How can researchers characterize the structural and electronic properties of HoN?
- Structural Analysis : XRD (for lattice parameters) and transmission electron microscopy (TEM) (for defect analysis) are critical. For example, TEM can identify oxygen segregation at grain boundaries, a common issue in rare-earth nitrides .
- Electronic Properties : X-ray photoelectron spectroscopy (XPS) determines oxidation states (Ho³⁺ vs. Ho²⁺), while UV-Vis spectroscopy probes bandgap energy. Note that discrepancies in reported bandgap values (~1.5–2.2 eV) may arise from surface oxidation during measurement .
Q. What experimental protocols ensure accurate elemental composition analysis of HoN?
- Bulk Composition : Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies Ho:N ratios. For instance, HoAcAc microspheres in related studies achieved 45% Ho content via ICP-OES .
- Surface Chemistry : Auger electron spectroscopy (AES) or energy-dispersive X-ray spectroscopy (EDS) detects surface oxidation. Cross-reference with thermogravimetric analysis (TGA) to distinguish adsorbed oxygen from bulk oxide phases .
Advanced Research Questions
Q. How can contradictions in reported magnetic properties of HoN be resolved?
HoN exhibits complex magnetic behavior due to 4f-electron interactions and lattice defects. To address inconsistencies:
- Sample Quality : Ensure synthesis under oxygen-free conditions (e.g., glovebox handling). Oxygen incorporation (e.g., Ho₂O₃) can suppress ferromagnetic ordering .
- Measurement Techniques : Use superconducting quantum interference device (SQUID) magnetometry with field-cooled/zero-field-cooled protocols to distinguish intrinsic magnetism from artifacts. For example, paramagnetic contributions from Ho³⁺ ions may mask long-range ordering .
- Theoretical Modeling : Density functional theory (DFT) simulations can predict magnetic moments and compare them with experimental data to identify overlooked variables (e.g., strain effects) .
Q. What strategies optimize HoN for spintronic applications despite its environmental instability?
- Encapsulation : Deposit protective layers (e.g., AlN or graphene) via atomic layer deposition (ALD) to prevent oxidation. Studies on HoAcAc microspheres demonstrated enhanced stability via ligand rearrangement .
- Doping : Introduce transition metals (e.g., Fe or Co) to modify charge carrier density. Electrochemical impedance spectroscopy (EIS) can assess doping efficiency and interfacial resistance .
- In Situ Characterization : Use synchrotron-based XPS under ultra-high vacuum to study electronic structure evolution during device operation .
Q. How do computational models reconcile discrepancies in HoN’s thermal conductivity data?
- Phonon Scattering Analysis : Molecular dynamics (MD) simulations can model phonon lifetimes impacted by defects (e.g., nitrogen vacancies). Compare results with time-domain thermoreflectance (TDTR) measurements .
- Anisotropy Effects : Single-crystal HoN may exhibit directional thermal transport, which polycrystalline studies often overlook. Use focused ion beam (FIB) to prepare oriented samples for laser flash analysis .
Methodological Best Practices
- Data Validation : Cross-validate results using multiple techniques (e.g., XRD and Raman for phase identification ).
- Contradiction Resolution : When conflicting data arise (e.g., magnetic vs. structural properties), systematically isolate variables (e.g., oxygen content) via controlled experiments .
- Reproducibility : Document synthesis parameters (gas flow rates, annealing times) and characterization conditions (vacuum levels, beam exposure) in detail, following standards like PRISMA for systematic reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
